
tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 5-position of the imidazole ring, a tert-butyl ester group, and a pyrrolidine ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia or other nitrogen-containing compounds.
Introduction of the iodine atom: The iodination of the imidazole ring can be carried out using iodine or iodine-containing reagents under specific conditions.
Formation of the pyrrolidine ring: This step involves the cyclization of suitable precursors to form the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal chemistry: Imidazole derivatives are known for their pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound can be used as a building block for the synthesis of novel therapeutic agents.
Biological studies: The compound can be used in studies to investigate the biological activities of imidazole derivatives and their mechanisms of action.
Chemical research: It can be used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is not well-documented. imidazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the iodine atom and the pyrrolidine ring may influence the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and biological activity.
Tert-butyl 2-(5-chloro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: The presence of a chlorine atom may result in different chemical and biological properties compared to the iodine-containing compound.
Tert-butyl 2-(5-fluoro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: The fluorine atom may impart unique properties to the compound, such as increased stability and altered reactivity.
Propriétés
Formule moléculaire |
C12H18IN3O2 |
|---|---|
Poids moléculaire |
363.19 g/mol |
Nom IUPAC |
tert-butyl 2-(5-iodo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
NSXDWECYTNLRMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


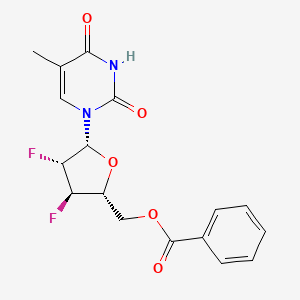
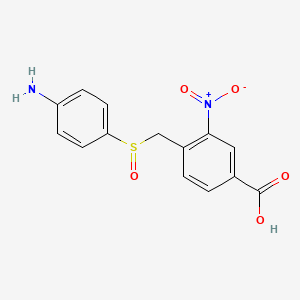
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
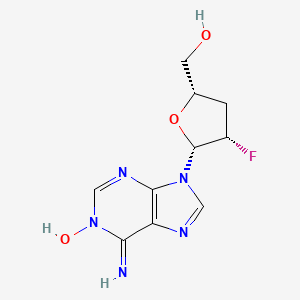
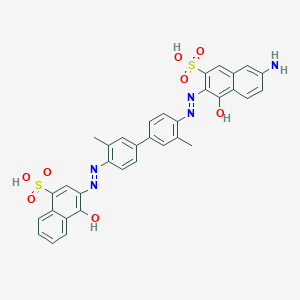
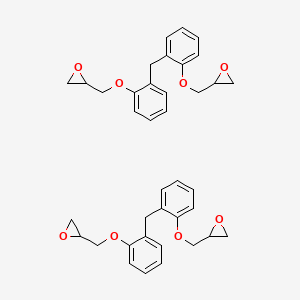

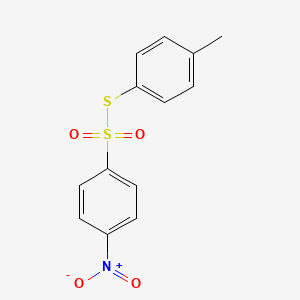

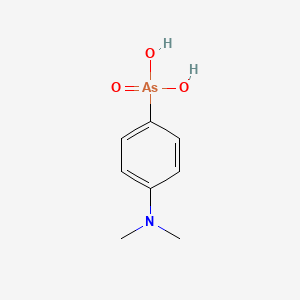
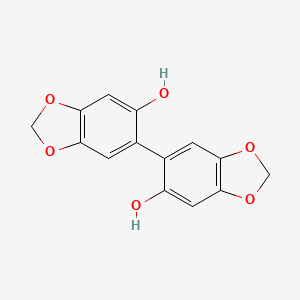
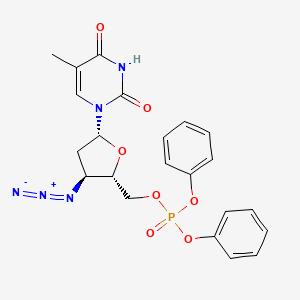

![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)
